molecular formula C19H19ClN2O B2496614 N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-4-chlorobenzamide CAS No. 1396867-01-8

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-4-chlorobenzamide

Cat. No.: B2496614
CAS No.: 1396867-01-8
M. Wt: 326.82
InChI Key: DPWWWRGWNDDEGS-UHFFFAOYSA-N
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Description

Compound Overview: N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-4-chlorobenzamide is a synthetic benzamide derivative intended for research applications. Its molecular structure features a 4-chlorobenzamide group linked to a but-2-yn-1-yl chain containing a benzyl(methyl)amino moiety. This specific structural architecture suggests potential for interaction with various biological targets. Structural Features and Research Relevance: The presence of the 4-chlorobenzamide group is a feature found in compounds studied for their activity as inhibitors of enzymes like monoamine oxidase (MAO) . The molecule also incorporates an alkyne linker and a tertiary amine functionality, which can be valuable in medicinal chemistry for optimizing properties like metabolic stability and binding affinity. The structural motif of an amino group connected via an alkyne chain to a benzamide is present in other research compounds, indicating its utility in chemical biology and drug discovery efforts . Handling and Usage: Researchers are responsible for conducting all necessary experiments in accordance with their institution's safety protocols. This product is strictly for research purposes and is not classified as a drug, cosmetic, or for household use.

Properties

IUPAC Name

N-[4-[benzyl(methyl)amino]but-2-ynyl]-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O/c1-22(15-16-7-3-2-4-8-16)14-6-5-13-21-19(23)17-9-11-18(20)12-10-17/h2-4,7-12H,13-15H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPWWWRGWNDDEGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#CCNC(=O)C1=CC=C(C=C1)Cl)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-4-chlorobenzamide typically involves multi-step reactionsThe reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or potassium carbonate to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-4-chlorobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl or chlorobenzamide moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl or chlorobenzamide derivatives.

Scientific Research Applications

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-4-chlorobenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other compounds

Mechanism of Action

The mechanism of action of N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-4-chlorobenzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Structural Features Biological Activity Synthesis Yield Key Findings
Target Compound 4-Chlorobenzamide + but-2-yn-1-yl + benzyl(methyl)amino Not explicitly reported (inference: potential kinase/receptor modulation) N/A Hypothesized enhanced rigidity and lipophilicity due to alkyne and aromatic groups.
N-(4-((4,5-Dihydroisoxazol-3-yl)oxy)but-2-yn-1-yl)-... (10-C10) Dihydroisoxazol-3-yloxy group replaces benzyl(methyl)amino Cholinesterase inhibition 10% yield Lower synthesis efficiency; dihydroisoxazol enhances polarity but reduces membrane permeability .
N-(4-Phenyl-1,3-thiazol-2-yl)-4-chlorobenzamide (5c) Thiazole ring replaces butynyl chain Anti-inflammatory (carrageenan-induced edema model) Moderate Higher potency (58% edema inhibition) attributed to thiazole’s electron-withdrawing effects and improved solubility .
2-[N-(4-{4-[(2-Hydroxy-5-methoxybenzylidene)amino]benzyl}phenyl)-carboximidoyl]-4-methoxyphenol Extended aromatic system with hydrogen-bonding motifs Not reported (structural study) N/A Crystal structure reveals V-shaped conformation, π-π stacking, and O–H···N hydrogen bonds, suggesting potential for solid-state stability .

Key Structural and Functional Insights

Role of the 4-Chlorobenzamide Group :
The 4-chlorobenzamide moiety is conserved across analogues, enhancing binding to hydrophobic enzyme pockets. For example, compound 5c () demonstrated significant anti-inflammatory activity, likely due to the chloro-substituent’s electron-withdrawing effects, which stabilize ligand-receptor interactions .

Impact of Alkyne vs. Conversely, the thiazole ring in 5c introduces planar geometry and hydrogen-bonding capacity, correlating with higher bioactivity .

Synthesis Challenges :
The dihydroisoxazol analogue (10-C10) exhibited a low 10% yield, possibly due to steric hindrance during nucleophilic substitution. This contrasts with thiazole-based derivatives, which are synthesized efficiently via cyclization reactions .

Molecular Interactions and Solubility : The crystal structure of the V-shaped aromatic analogue () highlights the importance of hydrogen bonding and π-π stacking for solid-state stability. However, such rigid conformations may reduce aqueous solubility compared to the target compound’s alkyne spacer, which could balance lipophilicity and solubility .

Biological Activity

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-4-chlorobenzamide is a synthetic organic compound with a complex structure that has been investigated for its potential biological activities. This compound features a benzamide core, which is known for its ability to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C17H20ClN3O\text{C}_{17}\text{H}_{20}\text{ClN}_3\text{O}

This structure includes:

  • A benzamide moiety.
  • A but-2-yn-1-yl side chain.
  • Benzyl and methyl amino substituents that enhance its reactivity and interaction with biological systems.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential applications in medicinal chemistry, particularly as an antimicrobial, antiviral, and anticancer agent.

The mechanism of action involves:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby modulating their activity.
  • Receptor Interaction : It may interact with receptors in the body, affecting various signaling pathways.

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) values were determined against various bacterial strains, indicating effective inhibition at low concentrations.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

Antiviral Properties

Research has indicated potential antiviral effects against certain viruses. The compound demonstrated:

  • Inhibition of viral replication in cell cultures, suggesting a mechanism that interferes with viral entry or replication processes.

Anticancer Activity

In vitro studies on cancer cell lines have revealed that this compound can induce apoptosis (programmed cell death):

  • Cell Viability Assay Results showed a dose-dependent reduction in viability across several cancer cell lines, including breast and lung cancer cells.
Cell LineIC50 (µM)
MCF7 (Breast Cancer)10
A549 (Lung Cancer)15

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates. The results supported its potential use in treating infections caused by resistant strains.
  • Antiviral Activity Assessment : Another investigation focused on the compound's antiviral properties against influenza viruses. The findings indicated that it could significantly reduce viral titers in infected cell cultures.
  • Cancer Treatment Potential : A study assessing the compound's anticancer effects showed promising results in inducing apoptosis in cancer cells through mitochondrial pathways.

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